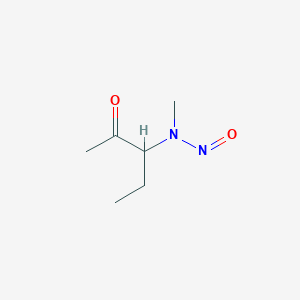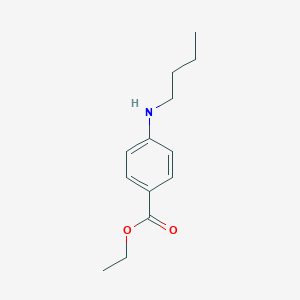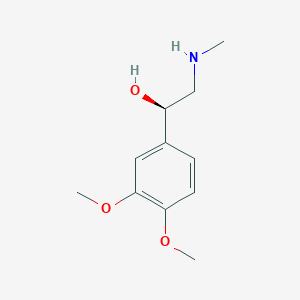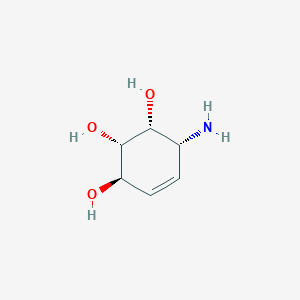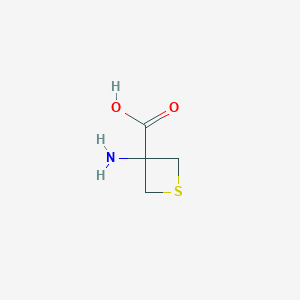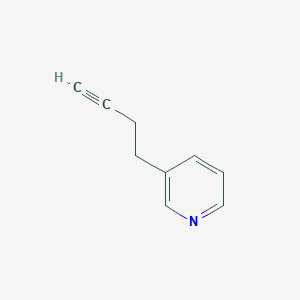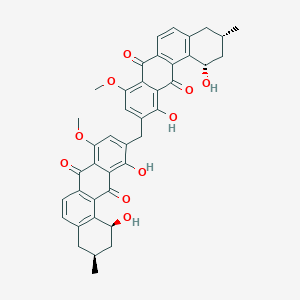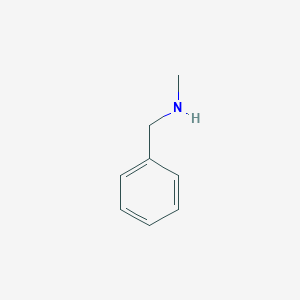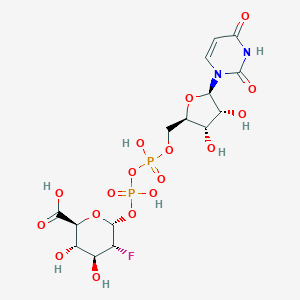![molecular formula C18H30O5 B140861 (Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid CAS No. 148682-73-9](/img/structure/B140861.png)
(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid, also known as Resolvin D1 (RvD1), is a specialized pro-resolving mediator (SPM) derived from omega-3 fatty acids. RvD1 is a potent lipid molecule that plays a crucial role in inflammation resolution and tissue repair.
Wirkmechanismus
RvD1 exerts its anti-inflammatory and pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs), including ALX/FPR2 and GPR32. RvD1 binding to these receptors activates intracellular signaling pathways that promote inflammation resolution and tissue repair. RvD1 has been shown to inhibit neutrophil recruitment, enhance macrophage phagocytosis, and promote efferocytosis (clearance of apoptotic cells).
Biochemische Und Physiologische Effekte
RvD1 has several biochemical and physiological effects that contribute to its anti-inflammatory and pro-resolving properties. RvD1 promotes the production of anti-inflammatory cytokines, such as IL-10 and TGF-β, and inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. RvD1 also reduces the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
RvD1 has several advantages for lab experiments, including its stability, easy synthesis, and availability. RvD1 can be synthesized in large quantities and is stable under physiological conditions. However, RvD1 has some limitations, including its short half-life and the need for specific receptors for its action. RvD1 is rapidly metabolized in vivo, which limits its therapeutic potential. Moreover, RvD1 requires specific GPCRs for its action, which may limit its effectiveness in certain diseases.
Zukünftige Richtungen
There are several future directions for RvD1 research, including the development of stable RvD1 analogs, identification of new receptors for RvD1 action, and investigation of the role of RvD1 in chronic inflammatory diseases. Stable RvD1 analogs could have improved pharmacokinetic properties and therapeutic potential. Identification of new receptors for RvD1 action could provide new targets for the development of anti-inflammatory drugs. Investigation of the role of RvD1 in chronic inflammatory diseases, such as atherosclerosis and diabetes, could provide new insights into the pathogenesis of these diseases and potential therapeutic interventions.
Conclusion:
RvD1 is a potent lipid mediator derived from omega-3 fatty acids that plays a crucial role in inflammation resolution and tissue repair. RvD1 has potential therapeutic applications in various inflammatory diseases, including asthma, arthritis, and cardiovascular diseases. RvD1 exerts its anti-inflammatory and pro-resolving effects by binding to specific GPCRs and activating intracellular signaling pathways. RvD1 has several advantages for lab experiments, including its stability and availability, but also has some limitations, including its short half-life and the need for specific receptors for its action. There are several future directions for RvD1 research, including the development of stable RvD1 analogs, identification of new receptors for RvD1 action, and investigation of the role of RvD1 in chronic inflammatory diseases.
Synthesemethoden
RvD1 is synthesized from docosahexaenoic acid (DHA), which is an omega-3 fatty acid found in fish oil. The biosynthesis of RvD1 involves several enzymatic reactions, including lipoxygenase (LOX) and cytochrome P450 (CYP) pathways. The first step involves the conversion of DHA to 17S-hydroperoxy-DHA (17S-HpDHA) by 15-LOX or 12-LOX. The 17S-HpDHA is then converted to RvD1 by the action of aspirin-triggered 15-epi-lipoxin A4 synthase (ATLAS) or CYP450 enzymes.
Wissenschaftliche Forschungsanwendungen
RvD1 has been extensively studied for its anti-inflammatory and pro-resolving properties. RvD1 has been shown to reduce inflammation and promote tissue repair in various animal models of diseases, including acute lung injury, sepsis, colitis, and periodontitis. RvD1 has also been shown to promote wound healing and bone regeneration. RvD1 has potential therapeutic applications in various inflammatory diseases, including asthma, arthritis, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
148682-73-9 |
|---|---|
Produktname |
(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid |
Molekularformel |
C18H30O5 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid |
InChI |
InChI=1S/C18H30O5/c1-2-3-4-7-14(19)10-11-17-15(16(20)12-13-23-17)8-5-6-9-18(21)22/h5-6,10-11,14-17,19-20H,2-4,7-9,12-13H2,1H3,(H,21,22)/b6-5-,11-10+/t14?,15-,16-,17+/m0/s1 |
InChI-Schlüssel |
CMBTXTLLBGRNAY-LEARKBIKSA-N |
Isomerische SMILES |
CCCCCC(/C=C/[C@@H]1[C@H]([C@H](CCO1)O)C/C=C\CC(=O)O)O |
SMILES |
CCCCCC(C=CC1C(C(CCO1)O)CC=CCC(=O)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(C(CCO1)O)CC=CCC(=O)O)O |
Synonyme |
11-dehydro-2,3-dinor-thromboxane B2 11-dehydro-2,3-dinor-TXB2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)
![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)

